

Methyl Methanesulfonylacetate chemical structure and IUPAC name

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Compound of Interest

Compound Name: Methyl Methanesulfonylacetate

Cat. No.: B1334190

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An In-depth Technical Guide to Methyl Methanesulfonylacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, IUPAC nomenclature, physicochemical properties, and a proposed synthetic pathway for **methyl methanesulfonylacetate**. This document is intended to serve as a valuable resource for professionals in research and development.

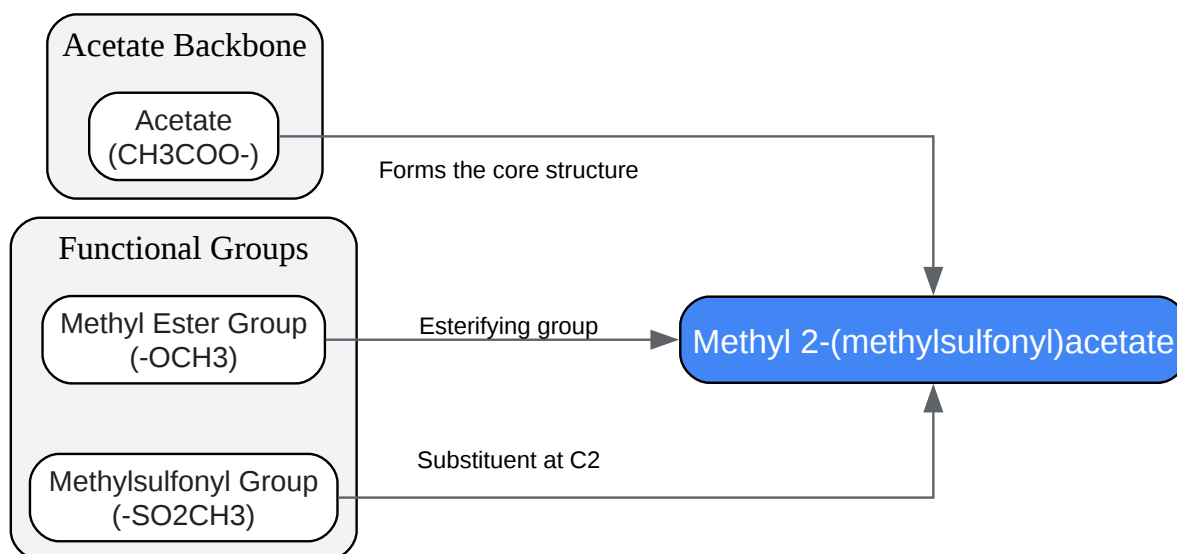
Chemical Structure and IUPAC Name

Methyl methanesulfonylacetate, a carboxylic acid ester, is an organic reagent that can be utilized in various chemical syntheses.^[1] Its structure incorporates a methyl ester group, an alpha-carbon, and a methylsulfonyl group.

The internationally recognized IUPAC name for this compound is methyl 2-(methylsulfonyl)acetate.^[2] Alternate names include methyl (methylsulfonyl)acetate and methanesulfonylacetic acid methyl ester.^[2] The compound is registered under the CAS number 62020-09-1.^[2]

The logical relationship between the IUPAC name and the chemical structure can be visualized as the combination of a "methyl" group and an "acetate" group, which is substituted at the

second carbon position with a "methanesulfonyl" group.



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Diagram illustrating the structural components of Methyl 2-(methanesulfonyl)acetate based on its IUPAC name.

Physicochemical Properties

A summary of the key quantitative data for **methyl methanesulfonylacetate** is presented in the table below. This information is crucial for its handling, storage, and application in experimental settings.

Property	Value	Source
Molecular Formula	C4H8O4S	[1][2]
Molar Mass	152.17 g/mol	[1][2]
Appearance	White to pale-yellow crystal/powder	[3]
Melting Point	62 °C	[1]
Boiling Point	296.3 ± 23.0 °C (Predicted)	[1]
Density	1.277 ± 0.06 g/cm ³ (Predicted)	[1]
Flash Point	133 °C	[1]
Water Solubility	Insoluble	[1]
Methanol Solubility	Soluble	[1]
Vapor Pressure	0.00145 mmHg at 25°C	[1]
Purity	97% - >98% (GC)	[3]
Storage Temperature	2-8°C (Refrigerator)	[3]

Experimental Protocols: A Plausible Synthetic Pathway

A specific, detailed experimental protocol for the synthesis of **methyl methanesulfonylacetate** was not found in the reviewed literature. However, based on standard organic chemistry principles and published syntheses of analogous compounds, a plausible two-step synthetic route can be proposed. This involves the preparation of a thioether precursor, methyl 2-(methylthio)acetate, followed by its oxidation to the corresponding sulfone.

Step 1: Synthesis of Methyl 2-(methylthio)acetate

This precursor is a known compound and can be synthesized through the esterification of (methylthio)acetic acid or by the reaction of methyl thioglycolate.[2]

- Reactants: Methyl thioglycolate, a methylating agent (e.g., methyl iodide), and a non-nucleophilic base (e.g., sodium hydride) in an appropriate aprotic solvent (e.g., THF).
- General Procedure:
 - Dissolve methyl thioglycolate in the chosen solvent under an inert atmosphere (e.g., nitrogen or argon).
 - Cool the solution in an ice bath.
 - Add the base portion-wise to deprotonate the thiol, forming the thiolate.
 - Slowly add the methylating agent to the reaction mixture.
 - Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC-MS).
 - Quench the reaction with a saturated aqueous solution of ammonium chloride.
 - Perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate).
 - Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
 - Purify the crude product by vacuum distillation or column chromatography to yield pure methyl 2-(methylthio)acetate.

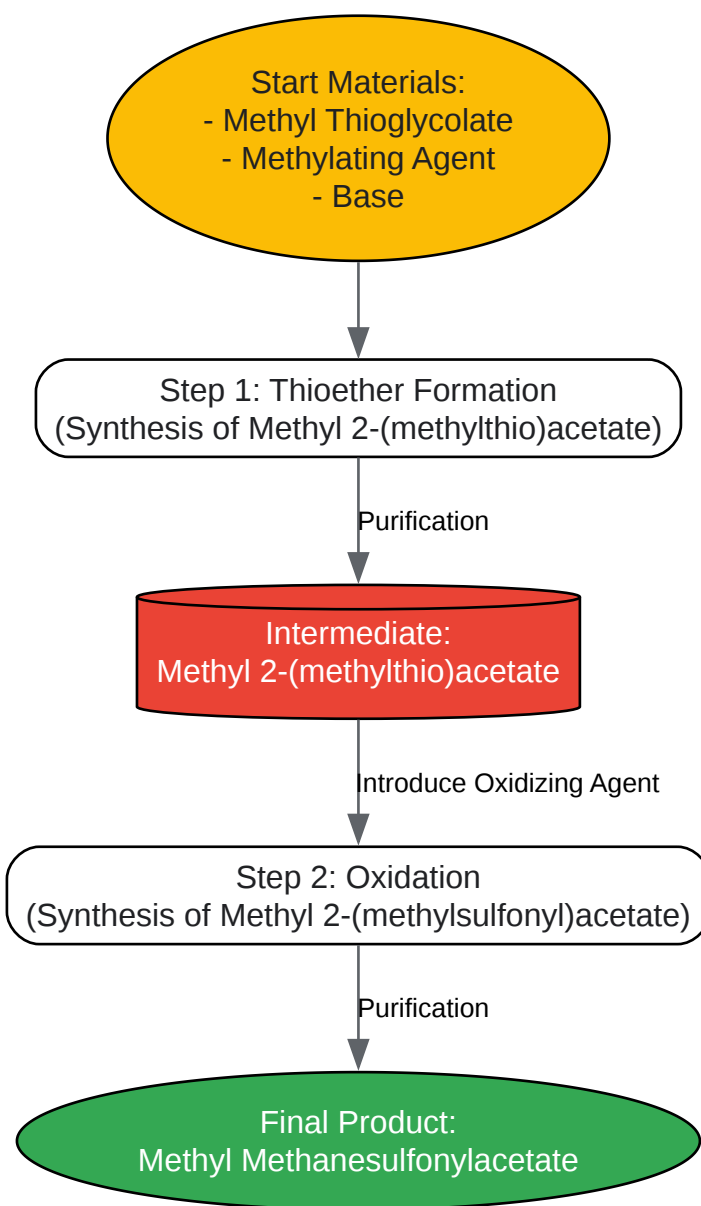
Step 2: Oxidation of Methyl 2-(methylthio)acetate to Methyl 2-(methylsulfonyl)acetate

The oxidation of the thioether to a sulfone is a standard transformation in organic synthesis.

- Reactants: Methyl 2-(methylthio)acetate, an oxidizing agent (e.g., hydrogen peroxide, m-CPBA), in a suitable solvent (e.g., acetic acid, dichloromethane).
- General Procedure:
 - Dissolve methyl 2-(methylthio)acetate in the chosen solvent.

- If using hydrogen peroxide, an acid catalyst may be required.
- Add the oxidizing agent (typically 2 to 2.5 equivalents) to the solution, often at a reduced temperature to control the exothermicity of the reaction.
- Stir the reaction mixture until the starting material is consumed (monitored by TLC or GC-MS).
- Work-up the reaction, which may involve quenching any remaining oxidant and neutralizing the solution.
- Extract the product into an organic solvent.
- Wash the organic layer, dry it, and remove the solvent under reduced pressure.
- The final product, **methyl methanesulfonylacetate**, can be purified by recrystallization or column chromatography.

The workflow for this proposed synthesis is depicted in the following diagram:



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*Proposed two-step synthesis workflow for **Methyl Methanesulfonylacetate**.*

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